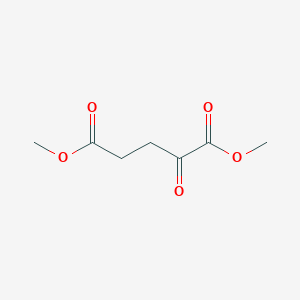

Dimethyl 2-oxoglutarate

Description

Contextualizing 2-Oxoglutarate as a Central Metabolite

Also known as alpha-ketoglutarate (α-KG), 2-oxoglutarate is a pivotal metabolite that sits at the crossroads of major metabolic pathways. researchgate.netnih.gov Its intracellular levels are dynamic, fluctuating in response to the availability of essential nutrients like carbon and nitrogen, allowing it to act as a sensor of the cell's nutritional state. researchgate.netnih.gov

2-Oxoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. researchgate.netnih.govnih.gov This cycle is a fundamental metabolic pathway essential for cellular energy production in most organisms. proteopedia.org Within the TCA cycle, 2-oxoglutarate is formed from isocitrate and is subsequently converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex (OGDHC). proteopedia.org This step is a critical oxidative reaction that contributes to the generation of reduced coenzymes, like NADH, which are vital for producing ATP, the cell's main energy currency. proteopedia.org The TCA cycle also provides precursors for various biosynthetic processes, making 2-oxoglutarate a crucial component of both energy metabolism and anabolic pathways. nih.govproteopedia.org

Beyond its role in energy metabolism, 2-oxoglutarate is a fundamental player in nitrogen metabolism. researchgate.netnih.gov It functions as the primary carbon skeleton for nitrogen-assimilating reactions. nih.govmedchemexpress.com In processes like transamination, 2-oxoglutarate accepts an amino group to form the amino acid glutamate. frontiersin.org This reaction is a cornerstone of amino acid biosynthesis, effectively incorporating inorganic nitrogen into organic molecules. nih.gov Therefore, 2-oxoglutarate has a dual identity as both a central carbon intermediate and a nitrogen carrier. asm.org

The dual roles of 2-oxoglutarate place it at the precise intersection of carbon and nitrogen metabolism. researchgate.netnih.govnih.gov It directly links the catabolic processes of the TCA cycle with the anabolic pathways of nitrogen assimilation. nih.gov This unique position allows the cell to coordinate these two fundamental metabolic streams. nih.govresearchgate.net The concentration of 2-oxoglutarate serves as a signal that reflects the balance between carbon and nitrogen availability, influencing numerous regulatory proteins and metabolic pathways to maintain cellular homeostasis. researchgate.netnih.gov

Function as a Nitrogen Carrier in Metabolic Pathways

Dimethyl 2-oxoglutarate as a Cell-Permeable Derivative of 2-Oxoglutarate

While 2-oxoglutarate is central to metabolism, its charged nature at physiological pH limits its ability to cross cellular membranes freely. To overcome this limitation in experimental settings, researchers utilize this compound (DM-2OG), a cell-permeable derivative. medchemexpress.comnih.govjst.go.jp As a dimethyl ester of 2-oxoglutaric acid, this compound is more lipophilic, allowing it to diffuse across the cell membrane into the cytoplasm. researchgate.netcymitquimica.com Once inside the cell, it is believed to be hydrolyzed by intracellular esterases, releasing 2-oxoglutarate and thereby increasing its intracellular concentration for study. researchgate.net

This compound as a Research Tool and Signaling Molecule

The ability of this compound to effectively increase intracellular 2-oxoglutarate levels makes it an invaluable research tool. medchemexpress.comcymitquimica.com Scientists employ it to investigate the downstream effects of elevated 2-oxoglutarate on various cellular processes. nih.gov For instance, it has been used to study how 2-oxoglutarate influences gene expression, enzyme activity, and cell differentiation. jst.go.jp

Research has confirmed that 2-oxoglutarate is not just a metabolic intermediate but also an important signaling molecule. researchgate.netnih.gov It acts as a cofactor for a large family of 2-oxoglutarate-dependent dioxygenases (2-ODDs), which are involved in processes such as hypoxia signaling and epigenetic modifications. frontiersin.org By using this compound, researchers can probe the function of these enzymes and their roles in health and disease. nih.gov Studies have shown that supplementing cells with this compound can influence redox balance, mitochondrial function, and autophagy. medchemexpress.comnih.gov

Data Tables

Table 1: Key Pathways and Enzymes Associated with 2-Oxoglutarate Metabolism

| Pathway/Enzyme | Role | Key Function |

| Tricarboxylic Acid (TCA) Cycle | Central Metabolic Pathway | A series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. nih.govproteopedia.org |

| 2-Oxoglutarate Dehydrogenase (OGDH) | TCA Cycle Enzyme | Catalyzes the conversion of 2-oxoglutarate to succinyl-CoA, a key step in the TCA cycle. proteopedia.org |

| Nitrogen Assimilation | Anabolic Pathway | The formation of organic nitrogen compounds like amino acids from inorganic nitrogen compounds present in the environment. nih.gov |

| Aminotransferases | Nitrogen Metabolism Enzymes | Transfer amino groups from an amino acid to a keto-acid, a key reaction in the synthesis and degradation of amino acids. frontiersin.org |

| 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Signaling/Metabolic Enzymes | A large family of enzymes that require 2-oxoglutarate as a co-substrate to catalyze a wide range of oxidation reactions, including hydroxylation and demethylation. frontiersin.org |

Propriétés

IUPAC Name |

dimethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXSLPEABAEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157251 | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13192-04-6 | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic and Signaling Roles of Dimethyl 2-oxoglutarate

Modulation of Central Carbon Metabolism

Dimethyl 2-oxoglutarate exerts considerable influence over central carbon metabolism by directly feeding into the Tricarboxylic Acid (TCA) cycle and affecting related pathways such as glycolysis and the generation of cytosolic acetyl-CoA. medchemexpress.comnih.gov

Influence on Tricarboxylic Acid Cycle Intermediates

As a direct precursor to 2-oxoglutarate, this compound is a crucial intermediate in the Krebs cycle. medchemexpress.comchemicalbook.com Studies have shown that supplementation with this compound can significantly increase the intracellular abundance of 2-oxoglutarate. nih.govresearchgate.net In Jurkat cells depleted of glutamine, the addition of this compound was found to restore the levels of TCA cycle intermediates such as α-ketoglutarate, succinate, and oxaloacetate. researchgate.net This replenishment highlights its role in providing anaplerosis, the process of replenishing TCA cycle intermediates consumed for biosynthesis. researchgate.net Research on muscle pericytes from individuals with diabetes also demonstrated that while levels of citrate, succinate, fumarate, and malate were not different, the abundance of cis-aconitate and 2-oxoglutarate was significantly reduced. nih.govresearchgate.net Treatment with this compound significantly increased the intracellular levels of 2-oxoglutarate in these cells. nih.govresearchgate.net

Table 1: Effect of this compound on TCA Cycle Intermediates in Glutamine-Depleted Jurkat Cells

| Treatment Condition | α-ketoglutarate Level | Succinate Level | Oxaloacetate Level |

| Mock-treated | Normal | Normal | Normal |

| Glutamine-deprived | Depleted | Depleted | Depleted |

| Glutamine-deprived + DM-OG | Restored | Restored | Restored |

| Data derived from a study on Jurkat cells, where DM-OG (this compound) was added at a concentration of 2.1 mM for 24 hours. researchgate.net |

Impact on Glycolytic Activity

The influence of this compound on glycolysis appears to be context-dependent. In muscle pericytes from diabetic patients, which exhibit suppressed glycolytic activity, this compound supplementation did not significantly affect glycolysis. nih.govresearchgate.netnih.gov However, in non-diabetic muscle pericytes, it was observed to lower glycolytic activity. medchemexpress.com Furthermore, treatment with this compound for 16 hours was shown to significantly increase the mRNA expression of GLUT1, a key glucose transporter, in diabetic-muscle pericytes. medchemexpress.comnih.gov This suggests a complex regulatory role where it may modulate glucose uptake and metabolism differently depending on the cellular metabolic state. nih.gov

Replenishment of Cytosolic Acetyl-CoA Levels via Isocitrate Dehydrogenase Isoforms

This compound plays a critical role in maintaining cytosolic acetyl-CoA levels, a key precursor for fatty acid synthesis and histone acetylation. nih.gov Once inside the cell, this compound is converted to α-ketoglutarate. nih.gov Through the action of cytosolic isocitrate dehydrogenase 1 (IDH1), α-ketoglutarate can be converted to isocitrate, which is then transformed into citrate. nih.gov Alternatively, α-ketoglutarate can enter the mitochondria and be converted to citrate by mitochondrial isocitrate dehydrogenase 2 (IDH2) via reductive carboxylation. nih.gov This mitochondrial citrate is then exported to the cytosol. nih.gov In the cytosol, ATP citrate lyase (ACLY) cleaves citrate to produce oxaloacetate and the crucial cytosolic acetyl-CoA. nih.gov Studies have shown that this compound can efficiently replenish dwindling cytosolic acetyl-CoA levels, and this effect is dependent on the activity of both IDH1 and IDH2, as well as ACLY. medchemexpress.comnih.gov The simultaneous knockdown of both IDH1 and IDH2 has been shown to reduce the capacity of this compound to restore cytosolic acetyl-CoA. nih.gov

Regulation of Nitrogen Metabolism

This compound is not only a key player in carbon metabolism but also an essential molecule in the regulation of nitrogen homeostasis, acting as a signaling molecule that reflects the cell's carbon-to-nitrogen balance. researchgate.netnih.gov

Coordination of Carbon and Nitrogen Homeostasis

As a derivative of 2-oxoglutarate, this compound is intrinsically linked to the central intersection of carbon and nitrogen metabolism. nih.gov 2-oxoglutarate serves as the primary carbon skeleton for the assimilation of nitrogen into amino acids and other nitrogenous compounds. nih.govnih.gov The intracellular concentration of 2-oxoglutarate fluctuates depending on the availability of carbon and nitrogen sources. nih.gov Under conditions of nitrogen limitation or carbon surplus, the levels of 2-oxoglutarate increase, signaling a high carbon-to-nitrogen ratio. ustc.edu.cnpnas.org This accumulation of 2-oxoglutarate acts as a signal to upregulate nitrogen uptake and assimilation pathways. ustc.edu.cnpnas.org In cyanobacteria, for instance, 2-oxoglutarate binds to the transcriptional regulator NtcA, enhancing its ability to activate genes involved in nitrogen assimilation. ustc.edu.cnpnas.org

Impact on Cyclic AMP (cAMP) Synthesis

This compound, through its conversion to 2-oxoglutarate, can influence the levels of the second messenger cyclic AMP (cAMP). nih.gov In Escherichia coli, the addition of a membrane-permeating analog of 2-oxoglutarate, namely dimethyl-ketoglutarate, to cells grown on glycerol as a carbon source resulted in a reduction in the rate of cAMP accumulation. nih.gov This suggests that 2-oxoglutarate can act as a signaling molecule that modulates cAMP synthesis, thereby influencing a wide range of cellular processes regulated by this important second messenger. nih.gov The ability of 2-oxoglutarate to regulate cAMP synthesis highlights its role as a master regulator metabolite that integrates signals from both carbon and nitrogen metabolism. nih.gov

Contribution to Cellular Redox Homeostasis

Research has shown that supplementation with DM-2OG can lead to a notable improvement in the cellular redox balance, particularly in cells under metabolic stress. nih.govnih.gov In studies involving muscle pericytes from diabetic individuals, which exhibit a reduced capacity to buffer reactive oxygen species, treatment with DM-2OG effectively enhanced the redox balance. nih.govresearchgate.net This improvement occurs without a corresponding upregulation of antioxidant enzyme systems. nih.govbocsci.com The mechanism appears to be linked to the intrinsic properties of the 2-oxoglutarate molecule and its influence on mitochondrial efficiency. nih.gov A key finding from studies on muscle pericytes indicated that while cells from diabetic donors had a reduced ability to buffer hydrogen peroxide (H₂O₂), supplementation with DM-2OG helped restore this balance. nih.gov

Table 1: Effect of this compound on Redox Balance Markers in Diabetic Muscle Pericytes (D-MPs)

| Marker | Observation in Untreated D-MPs | Effect of DM-2OG Supplementation |

| H₂O₂ Buffering Capacity | Reduced compared to non-diabetic controls. nih.gov | Improved redox balance. nih.gov |

| 8-hydroxy-2′-deoxyguanosine (8-OHdG) | Higher levels, indicating oxidative DNA damage. nih.gov | Reduced levels of oxidative damage marker. nih.gov |

Improvement of Redox Balance

Influence on Mitochondrial Function

This compound exerts a significant influence on mitochondrial bioenergetics, enhancing respiratory performance and contributing to the stability of the mitochondrial membrane. nih.govbocsci.com As a cell-permeable TCA cycle metabolite, it directly fuels mitochondrial processes. medchemexpress.com

Supplementation with DM-2OG has been demonstrated to improve mitochondrial function, particularly in cells with compromised metabolic activity. nih.govresearchgate.net In muscle pericytes from diabetic patients, which show mitochondrial dysfunction including reduced maximal oxygen consumption rate (OCR) and spare respiratory capacity, DM-2OG treatment led to significant improvements. nih.govnih.gov Specifically, it enhanced the efficiency of OCR coupled to ATP production. nih.gov In a different context, adding DM-2OG to hypoxia-preadapted HepG2 cells was found to instantly increase their respiratory activity. bocsci.com This enhancement of mitochondrial performance is linked to a reduction in mitochondrial proton leak, meaning more of the oxygen consumed is efficiently used for ATP synthesis. nih.gov

Table 2: Research Findings on the Enhancement of Mitochondrial Respiration by this compound

| Parameter | Cell Type | Key Finding | Citation |

| Mitochondrial Respiration | Muscle Pericytes | Improved mitochondrial function and efficiency of ATP-coupled oxygen consumption. | nih.gov |

| Maximal OCR & Spare Capacity | Muscle Pericytes | Increased maximal oxygen consumption rate and spare respiratory capacity in dysfunctional cells. | nih.gov |

| Mitochondrial Proton Leak | Muscle Pericytes | Decreased non-ATP-linked oxygen consumption (proton leak). | nih.gov |

| Respiration Rate | Hypoxic HepG2 Cells | Instantly increased respiration upon addition. | bocsci.com |

Molecular Mechanisms and Cellular Processes Affected by Dimethyl 2-oxoglutarate

Autophagy Modulation

Dimethyl 2-oxoglutarate (DMKG), a cell-permeable derivative of the Krebs cycle intermediate α-ketoglutarate (also known as 2-oxoglutarate or 2OG), has been identified as a potent inhibitor of autophagy. medchemexpress.commedchemexpress.eumedchemexpress.eu Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which can be both beneficial for cellular homeostasis and detrimental (maladaptive) in certain pathological contexts. nih.govnih.gov DMKG's inhibitory effect stems from its ability to replenish cytosolic levels of acetyl-coenzyme A (AcCoA), a key metabolite whose depletion is a trigger for autophagic flux. nih.govnih.gov

Inhibition of Autophagy via IDH1-, IDH2-, and ACLY-Dependent Pathways

The mechanism by which this compound inhibits autophagy is intricately linked to cellular metabolism. As a cell-permeant ester, DMKG readily enters the cell, where it is hydrolyzed to α-ketoglutarate. nih.govresearchgate.net This α-ketoglutarate is then converted into acetyl-CoA through a specific metabolic pathway. This conversion relies on the sequential action of isocitrate dehydrogenase (either the cytosolic IDH1 or the mitochondrial IDH2 isoform) and ATP citrate lyase (ACLY). nih.govnih.gov

The process begins with the conversion of α-ketoglutarate to isocitrate, which can then be exported from the mitochondria to the cytosol. In the cytosol, IDH1 converts isocitrate to α-ketoglutarate, or citrate is acted upon by ACLY. nih.gov Ultimately, these pathways converge to increase the cytosolic pool of AcCoA. nih.govnih.gov Depletion of cytosolic AcCoA is a known inducer of autophagy; therefore, by replenishing these levels, DMKG effectively suppresses the autophagic process. nih.govnih.gov Studies in cultured human cells have confirmed that the inhibition of autophagy by DMKG is dependent on the activity of IDH1, IDH2, and ACLY. medchemexpress.commedchemexpress.eunih.gov The simultaneous knockdown of both IDH1 and IDH2 has been shown to diminish the ability of DMKG to restore cytosolic AcCoA and suppress autophagy. nih.gov

| Enzyme | Full Name | Role in DMKG-mediated Autophagy Inhibition |

| IDH1 | Isocitrate Dehydrogenase 1 (cytosolic) | Converts isocitrate to α-ketoglutarate, contributing to the pathway that generates cytosolic Acetyl-CoA. nih.govnih.gov |

| IDH2 | Isocitrate Dehydrogenase 2 (mitochondrial) | Participates in the mitochondrial pathway that ultimately provides precursors for cytosolic Acetyl-CoA synthesis. nih.govnih.gov |

| ACLY | ATP Citrate Lyase | Cleaves citrate in the cytosol to produce Acetyl-CoA and oxaloacetate, a crucial step in the pathway. nih.govnih.gov |

Prevention of Starvation-Induced Autophagy

One of the most conserved and physiological triggers for autophagy is nutrient starvation. nih.govmedchemexpress.com During periods of nutrient deprivation, cells initiate autophagy to recycle intracellular components and generate energy. Research has demonstrated that this compound can efficiently prevent autophagy induced by starvation. medchemexpress.commedchemexpress.eunih.gov In mouse models, the administration of DMKG was shown to be highly effective at inhibiting starvation-induced autophagy in vivo. nih.govnih.gov This effect is attributed to its ability to maintain cytosolic AcCoA levels, which would otherwise be depleted during starvation, thereby overriding the primary metabolic signal for autophagy induction. nih.govnih.gov

Suppression of Maladaptive Autophagy in Specific Tissues

While autophagy is a critical survival mechanism, its excessive or dysregulated activation—termed maladaptive autophagy—can contribute to the pathology of various diseases. nih.govnih.gov this compound has shown potential in suppressing this detrimental form of autophagy in specific tissues.

A notable example is in the context of pressure overload-induced cardiomyopathy. In this condition, sustained hemodynamic stress on the heart leads to pathological remodeling, and autophagy plays a maladaptive role. nih.govnih.gov Studies have shown that repeated administration of DMKG after thoracic aortic constriction (a procedure to induce pressure overload in mice) prevents autophagy in the heart muscle. nih.govnih.gov This inhibition of maladaptive autophagy by DMKG was associated with an amelioration of the pathological outcomes, including a reduction in cardiomyocyte hypertrophy, fibrosis, and an improvement in the heart's contractile performance. nih.govnih.gov

Similarly, DMKG has been investigated for its effects on liver fibrosis. In a model of carbon tetrachloride (CCl4)-induced liver fibrosis, DMKG was found to reduce the fibrotic damage by inhibiting autophagy in hepatic stellate cells. medchemexpress.com

Interaction with 2-Oxoglutarate-Dependent Oxygenases (2OGXs)

This compound is a precursor to 2-oxoglutarate (2OG), a crucial co-substrate for the large and functionally diverse superfamily of non-heme Fe(II)- and 2-oxoglutarate-dependent oxygenases (2OGXs). nih.govnih.gov These enzymes are found throughout nature and catalyze a wide range of oxidative reactions. annualreviews.orgnih.gov

Overview of 2OGX Catalytic Mechanisms

The catalytic mechanism of 2OGX enzymes is remarkably consistent across the superfamily and involves the activation of molecular oxygen (O2). nih.govnih.gov The core reaction couples the oxidative decarboxylation of 2OG to succinate and CO2 with the oxidation (typically hydroxylation) of a primary substrate. jianhaidulab.comoup.com

The consensus mechanism proceeds through several key steps:

Binding of Co-factors: The catalytic cycle begins with the binding of Fe(II) to the enzyme's active site, which typically features a conserved triad of amino acid residues (usually two histidines and one aspartate/glutamate). jianhaidulab.com Subsequently, the co-substrate 2-oxoglutarate binds to the Fe(II) center in a bidentate fashion (via its C-1 carboxylate and C-2 keto group). jianhaidulab.commdpi.com

Substrate Binding and O2 Activation: The primary substrate then binds to the active site, which often triggers a conformational change and allows for the binding of O2. jianhaidulab.commdpi.com

Formation of Fe(IV)-oxo Intermediate: The bound O2 reacts with the Fe(II) center, leading to the oxidative decarboxylation of 2OG. This reaction generates succinate, CO2, and a highly reactive ferryl intermediate, an Fe(IV)-oxo species. nih.govjianhaidulab.com

Substrate Oxidation: This potent Fe(IV)-oxo intermediate is responsible for oxidizing the primary substrate. In the case of hydroxylation, it abstracts a hydrogen atom from the substrate, followed by the rebound of the resulting hydroxyl group to form the hydroxylated product. nih.govmdpi.com

Product Release: Finally, the products (hydroxylated substrate and succinate) are released, and the enzyme returns to its initial state, ready for another catalytic cycle. jianhaidulab.com

This mechanism allows 2OGXs to catalyze a variety of transformations beyond simple hydroxylation, including desaturations, halogenations, epimerizations, and ring formations. nih.govnih.gov

Functional Diversity of 2OGXs in Human Biology

Humans possess over 60 known 2OGX enzymes, which play critical roles in a wide array of biological processes by modifying proteins, nucleic acids, and lipids. nih.govnih.gov Their functional diversity is extensive and highlights their importance in health and disease. nih.govnih.govnih.govbyjus.comnews-medical.net

| Biological Process | Examples of 2OGX Function |

| Collagen Biosynthesis | Prolyl and lysyl hydroxylases (the first identified 2OGXs) are essential for the post-translational modification and stabilization of collagen, the primary structural protein in connective tissues. nih.govgsartor.org |

| Hypoxia Sensing | Prolyl hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH) hydroxylate the Hypoxia-Inducible Factor (HIF-α), targeting it for degradation in the presence of oxygen. This mechanism allows cells to sense and respond to changes in oxygen availability. gsartor.orgresearchgate.net |

| Epigenetic Regulation | Jumonji C (JmjC) domain-containing histone demethylases and Ten-Eleven Translocation (TET) enzymes (which hydroxylate 5-methylcytosine in DNA) are 2OGXs that modify histones and DNA, thereby regulating gene expression. nih.govnih.gov |

| DNA and RNA Repair | The AlkB family of enzymes repairs alkylation damage on DNA and RNA bases through oxidative demethylation. nih.govnih.gov |

| Fatty Acid Metabolism | Carnitine biosynthesis, which is crucial for the transport of fatty acids into mitochondria for beta-oxidation, involves a 2OGX enzyme. nih.govrsc.org |

| Regulation of Protein Synthesis | Ribosomal oxygenases hydroxylate ribosomal proteins, which can influence translation and cellular growth. rsc.orgresearchgate.net |

Roles in Collagen Biosynthesis

This compound plays a supportive role in the biosynthesis of collagen. The stability and proper folding of collagen fibers depend on the post-translational hydroxylation of proline residues to form 4-hydroxyproline. nih.gov This critical step is catalyzed by prolyl 4-hydroxylase (P4H), a well-characterized 2-oxoglutarate-dependent oxygenase. scirp.orgnih.gov

Research has shown that treatment with Dimethyl α-ketoglutarate (DMK), another name for this compound, increases the intracellular levels of α-ketoglutarate in human keratinocyte (HaCaT) cells. This elevation in the co-substrate pool for P4H leads to an increased level of intracellular 4-hydroxyproline and promotes the production of collagen. nih.gov Furthermore, studies indicate that this compound can inhibit the production and expression of several matrix metalloproteinases (MMPs), including MMP-1, MMP-9, and MMP-10, which are enzymes responsible for the degradation of collagen and other extracellular matrix proteins. nih.gov The use of 2-oxoglutarate esters has been specifically proposed for the stimulation of collagen biosynthesis. researchgate.net

Nucleic Acid Demethylation and Repair (e.g., AlkB, TET proteins)

This compound influences epigenetic regulation and DNA repair by supplying the necessary co-substrate for the AlkB and Ten-Eleven Translocation (TET) families of enzymes. medchemexpress.comresearchgate.net These enzymes are Fe(II)/2-OG-dependent dioxygenases that catalyze the oxidative demethylation of methylated bases in both DNA and RNA. medchemexpress.comashpublications.org

The AlkB family of proteins, first identified in E. coli, repairs alkylation damage to nucleic acids by removing methyl groups from bases such as 1-methyladenine and 3-methylcytosine. medchemexpress.commdpi.com The human homologs (ALKBH1-8 and FTO) have diverse roles in nucleic acid modification and repair. researchgate.netnih.gov The TET enzymes (TET1, TET2, TET3) are central to active DNA demethylation in mammals, successively oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). medchemexpress.comresearchgate.netnih.gov The fat mass and obesity-associated protein (FTO) is another prominent 2-OG-dependent nucleic acid demethylase, primarily targeting N6-methyladenosine (m6A) in RNA. mdpi.comfrontiersin.orgacs.org The catalytic activity of all these enzymes is fundamentally dependent on the availability of 2-oxoglutarate, which can be supplied intracellularly by this compound. medchemexpress.commdpi.com

Histone Demethylation (e.g., JmjC KDMs)

The epigenetic landscape is also modulated by this compound through its impact on histone demethylases. The largest family of histone lysine demethylases (KDMs) are those containing a Jumonji C (JmjC) domain. dovepress.com These JmjC-KDMs are Fe(II)/2-OG-dependent oxygenases that remove methyl groups from lysine residues on histone tails, thereby regulating chromatin structure and gene expression. nih.govnih.gov

JmjC-KDM activity is dependent on both oxygen and 2-oxoglutarate levels. nih.gov These enzymes can demethylate mono-, di-, and trimethylated lysines, with specificity varying between different KDM subfamilies. dovepress.com For example, members of the KDM4 subfamily are selective for trimethylated and dimethylated lysines at H3K9 and H3K36. By increasing the intracellular pool of 2-oxoglutarate, this compound facilitates the catalytic cycle of these crucial epigenetic modifiers. nih.gov

Lipid Metabolism

This compound has been shown to influence lipid metabolism. Research indicates that it can replenish cytosolic acetyl-CoA levels, a fundamental building block for the synthesis of fatty acids. medchemexpress.com This occurs via the action of either mitochondrial IDH2 or cytosolic IDH1. The parent compound, 2-oxoglutarate, is known to be involved in the regulation of fatty acid biosynthesis. nih.gov

Furthermore, studies in muscle pericytes from individuals with diabetes demonstrated that supplementation with this compound improved mitochondrial function and lowered the level of malondialdehyde, a marker of lipid peroxidation. This suggests a protective effect against oxidative damage to lipids. The broader class of 2OGX enzymes, for which this compound provides the key co-substrate, has established functions in fatty acid metabolism. annualreviews.orgsci-hub.st

Secondary Metabolite Biosynthesis

The 2-oxoglutarate dependent oxygenases are a versatile class of enzymes involved in the biosynthesis of a wide array of secondary metabolites in microbes and plants. annualreviews.orgsci-hub.st These enzymes catalyze diverse and complex reactions, including hydroxylations, ring formations, desaturations, and rearrangements, which are critical for generating the structural complexity of many natural products. annualreviews.org

This includes the biosynthesis of medicinally important antibiotics. annualreviews.orgsci-hub.st For example, 2OGXs are involved in the pathways leading to complex molecules such as sesquiterpene coumarins. dovepress.com The function of these biosynthetic enzymes is contingent upon the availability of 2-oxoglutarate. By serving as a cell-permeable precursor, this compound can support these metabolic pathways by ensuring an adequate supply of this essential co-substrate.

Modulation of Specific 2OGX Activities by this compound Derivatives

Modifications to the 2-oxoglutarate molecule can lead to derivatives that act as selective modulators—either inhibitors or enhancers—of specific 2OGX enzymes. This highlights the potential for developing targeted chemical probes and therapeutics. While this compound generally acts as a precursor to 2-OG, its derivatives and other related analogs can have markedly different effects.

A study comparing various cell-permeable 2-oxoglutarate analogs revealed divergent effects on HIF-1α stability. This compound (DKG) was shown to stabilize HIF-1α by inhibiting PHD2. In contrast, Octyl-2-oxoglutarate (Octyl-2KG) did not stabilize HIF-1α and in some cases was found to decrease its abundance. researchgate.netuniroma1.it Another derivative, diethyl-3-oxoglutarate (DE-3-oxo), was identified as a potent downregulator of HIF-1α in cancer cells, an effect that occurs independently of EGLN/PHD hydroxylase activity. researchgate.net

Broader screening of 35 different 2-oxoglutarate derivatives against two human 2OGXs, Factor Inhibiting HIF (FIH) and Aspartate/asparagine-β-hydroxylase (AspH), demonstrated the potential for high selectivity. For instance, 4,4-dimethyl-2OG was found to be an efficient and selective inhibitor of AspH, while having no effect on FIH. These findings underscore that even minor structural changes to the 2-oxoglutarate scaffold can dramatically alter the activity and selectivity profile of these compounds towards different members of the large 2OGX enzyme family.

Interactive Data Table: Effects of 2-Oxoglutarate Analogs on HIF-1α

| Compound | Primary Effect on HIF-1α | Mechanism of Action | Reference(s) |

| This compound (DKG) | Stabilization / Increase | Inhibition of PHD2 activity | researchgate.net, medchemexpress.com |

| Octyl 2-oxoglutarate (Octyl-2KG) | No stabilization / Decrease | Does not inhibit PHD2 effectively | researchgate.net, uniroma1.it |

| Diethyl 3-oxoglutarate (DE-3-oxo) | Decrease | Independent of EGLN/PHD activity | researchgate.net, |

| Dimethyloxalylglycine (DMOG) | Stabilization / Increase | Pan-hydroxylase inhibitor (2-OG competitor) | researchgate.net |

Selective Enhancement or Inhibition of Factor Inhibiting HIF-α (FIH) and Aspartate/Asparagine-β-Hydroxylase (AspH)

This compound and its derivatives can selectively modulate the activity of human 2-oxoglutarate (2OG) dependent oxygenases, such as Factor Inhibiting HIF-α (FIH) and Aspartate/Asparagine-β-Hydroxylase (AspH). nih.govnih.govrcsb.org These enzymes are crucial in various biological processes, and their selective modulation is a subject of significant research.

Studies have shown that certain 2-OG derivatives can either enhance or inhibit the activity of FIH and AspH. nih.govnih.govrcsb.org For instance, 4,4-dimethyl-2OG has been identified as a selective inhibitor of AspH, with little to no effect on FIH activity. nih.govresearchgate.net This selectivity is noteworthy because both enzymes catalyze hydroxylation reactions but have distinct substrate specificities. The ability to selectively target one enzyme over the other with small molecules like 4,4-dimethyl-2OG opens avenues for developing specific chemical probes to study the individual roles of these oxygenases. nih.govrsc.org The basis for this selectivity lies in subtle structural differences in the active sites of the enzymes. nih.govnih.govrcsb.org

Table 1: Selective Modulation of FIH and AspH by 2-Oxoglutarate Derivatives

| Compound | Effect on FIH | Effect on AspH | Reference |

|---|---|---|---|

| 4,4-dimethyl-2OG | No inhibition | Selective inhibitor | nih.govresearchgate.netsemanticscholar.org |

| Other 2-OG Derivatives | Can enhance or inhibit | Can enhance or inhibit | nih.govnih.govrcsb.org |

Inhibition of Prolyl-4-Hydroxylase Domain-containing protein 2 (PHD2) and Subsequent HIF-1α Stabilization

This compound has been shown to stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting the activity of Prolyl-4-Hydroxylase Domain-containing protein 2 (PHD2). plos.orgnih.govnih.gov PHD2 is a key enzyme that, under normal oxygen conditions (normoxia), hydroxylates specific proline residues on HIF-1α, marking it for degradation. plos.orgnih.gov

By acting as a competitive inhibitor of PHD2, DMKG prevents the hydroxylation of HIF-1α. plos.orgresearchgate.net This inhibition leads to the accumulation and stabilization of HIF-1α, even in the presence of oxygen, a state referred to as "pseudohypoxia". plos.orgnih.govnih.gov The stabilized HIF-1α can then translocate to the nucleus and activate the transcription of various target genes involved in processes like glycolysis. plos.orgnih.gov This mechanism is similar to the effects of other known PHD inhibitors like dimethyloxalyglycine (DMOG). plos.orgnih.gov

Table 2: Effect of this compound on the HIF-1α Pathway

| Molecule | Target Enzyme | Effect on Target | Consequence | Reference |

|---|---|---|---|---|

| This compound (DMKG) | PHD2 | Inhibition | HIF-1α stabilization | plos.orgnih.govnih.gov |

| Dimethyloxalyglycine (DMOG) | PHD enzymes | Inhibition | HIF-1α stabilization | plos.orgnih.gov |

Competition with Endogenous 2-Oxoglutarate by 2-Hydroxyglutarate in Cancer

In certain cancers, particularly those with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, the oncometabolite 2-hydroxyglutarate (2-HG) is produced at high levels. numberanalytics.comportlandpress.comfrontiersin.org 2-HG is structurally similar to the endogenous metabolite 2-oxoglutarate (α-KG) and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases. numberanalytics.comnih.govnih.govdovepress.com

This competitive inhibition by 2-HG disrupts normal epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis. numberanalytics.comnih.gov The accumulation of 2-HG effectively outcompetes the endogenous 2-OG, thereby altering the activity of a wide range of enzymes crucial for normal cellular function. numberanalytics.comportlandpress.comnih.gov This metabolic reprogramming is a hallmark of IDH-mutant cancers. nih.gov

Cellular Homeostasis and Differentiation

This compound also plays a significant role in maintaining cellular balance and influencing differentiation pathways.

Impact on Proliferation and Myogenic Differentiation

The effect of this compound on cell proliferation can be variable. nih.gov In studies involving muscle pericytes from diabetic individuals (D-MPs), supplementation with DMKG did not restore their reduced proliferation rate. nih.govnih.govresearchgate.net Interestingly, it had an inhibitory effect on the proliferation of muscle pericytes from non-diabetic individuals. nih.gov Similarly, DMKG did not improve the reduced capacity of D-MPs to differentiate into skeletal myocytes. nih.govnih.govresearchgate.net This contrasts with findings in other cell types where 2-OG has been shown to have different effects on proliferation. nih.gov

Enhancement of Pericyte-Endothelial Cell Interaction

Despite its limited impact on proliferation and myogenic differentiation in diabetic pericytes, this compound has been observed to positively influence the interaction between pericytes and endothelial cells. nih.govnih.govresearchgate.net In co-culture angiogenesis assays, DMKG enhanced this crucial interaction, a key process in the formation of new blood vessels. nih.govnih.govbocsci.com This suggests a potential role for DMKG in promoting vascular stability and function, independent of its effects on cell proliferation. nih.govnih.govresearchgate.net

Applications and Therapeutic Potential in Research

Investigation in Vascular Complications of Diabetes Mellitus

The vascular complications of diabetes mellitus present a significant therapeutic challenge. Research into Dimethyl 2-oxoglutarate has shown promise in addressing some of the underlying cellular dysfunctions associated with this condition.

Studies have shown that muscle pericytes from individuals with diabetes exhibit mitochondrial dysfunction, suppressed glycolysis, and a reduced capacity to buffer reactive oxygen species. nih.govnih.govresearchgate.net Supplementation with this compound has been found to improve the redox balance and mitochondrial function in these diabetic muscle pericytes. nih.govnih.govresearchgate.net While it did not fully restore the proliferation and myogenic differentiation of diabetic pericytes to the levels of non-diabetic cells, it did exert a positive influence on the interaction between pericytes and endothelial cells in co-culture angiogenesis assays. nih.govnih.govresearchgate.net This suggests a potential to enhance the stability of blood vessels. nih.gov

In diabetic muscle pericytes, this compound treatment led to a restoration of GLUT1 mRNA levels, although this was not observed at the protein level. nih.gov Furthermore, it did not affect the expression of lactate dehydrogenase A (LDHA) in diabetic pericytes. nih.gov Interestingly, in non-diabetic muscle pericytes, the compound had an inhibitory effect on proliferation. nih.gov

Table 1: Effects of this compound on Muscle Pericytes in Diabetic Models

| Parameter | Effect on Diabetic Muscle Pericytes | Effect on Non-Diabetic Muscle Pericytes | Reference |

|---|---|---|---|

| Redox Balance | Improved | No significant effect reported | nih.govnih.govresearchgate.net |

| Mitochondrial Function | Improved | No significant effect reported | nih.govnih.govresearchgate.net |

| Proliferation | No restoration to non-diabetic levels | Inhibited | nih.gov |

| Myogenic Differentiation | No significant effect | No significant effect reported | nih.gov |

| Pericyte-Endothelial Interaction | Enhanced | Enhanced | nih.govnih.govresearchgate.net |

| GLUT1 mRNA | Restored | No significant effect reported | nih.gov |

| LDHA Expression | No significant effect | No significant effect reported | nih.gov |

The beneficial effects of this compound on pericyte function point towards its potential as a therapeutic agent to prevent or slow the progression of vasculopathy in the skeletal muscles of individuals with diabetes. nih.govnih.govresearchgate.net By improving the redox balance, mitochondrial health, and the crucial crosstalk between pericytes and endothelial cells, this compound may help maintain vascular integrity and function. nih.gov The disruption of this interaction is a known contributor to vessel instability and ischemia in diabetic patients. nih.gov

Improvement of Muscle Pericyte Function in Diabetic Models

Development of Mechanistic Probes and Small Molecules

The central role of 2-oxoglutarate as a cosubstrate for a large family of enzymes, the 2OG-dependent oxygenases (2OGXs), makes its derivatives valuable tools for studying and modulating these enzymes. libis.benih.gov

Design and Synthesis of 2-Oxoglutarate Derivatives for Enzyme Modulation

Researchers have developed efficient methods to synthesize a wide array of 2-oxoglutarate derivatives to probe and control the function of 2OGX enzymes. nih.govrsc.org These enzymes are crucial in processes ranging from collagen biosynthesis to epigenetic regulation, making them attractive therapeutic targets. nih.govsemanticscholar.org

A notable synthetic strategy involves the use of cyanosulfur ylid intermediates to create C3- and/or C4-substituted 2OG derivatives. nih.govresearchgate.net This approach has enabled the production of libraries of over 30 distinct 2OG analogs for testing. nih.govsemanticscholar.org These studies have revealed that even subtle modifications to the 2OG structure can profoundly alter its interaction with an enzyme. For instance, changing a substituent from a methyl to an ethyl group can switch the derivative's function from an enzyme inhibitor to an alternative cosubstrate that facilitates the enzyme's catalytic activity. nih.govrsc.org

Furthermore, these derivatives can exhibit remarkable selectivity. Studies testing a panel of 35 2OG derivatives against two human 2OGXs—Factor Inhibiting HIF-α (FIH) and Aspartate/asparagine-β-hydroxylase (AspH)—found that some compounds could selectively inhibit one enzyme while enhancing the activity of the other. libis.benih.gov This selectivity is crucial for developing targeted drugs and specific chemical probes. libis.benih.gov For example, 3-Methyl-2OG was identified as an efficient alternative cosubstrate for AspH, while other derivatives acted as potent inhibitors. nih.govsemanticscholar.org

| Derivative Type | Example Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| C3-substituted | 3-Methyl-2OG | AspH | Functions as an efficient alternative cosubstrate. | nih.govsemanticscholar.org |

| C4-substituted | Multiple derivatives | AspH | Efficiently inhibit the enzyme by competing with 2OG. | semanticscholar.org |

| General | Various (17 of 35 tested) | FIH | Inhibited enzyme activity. | libis.benih.gov |

| General | Various (10 of 35 tested) | FIH | Enhanced enzyme activity. | libis.benih.gov |

Elucidation of 2OGX Catalytic Mechanisms

The synthesized derivatives of 2-oxoglutarate are instrumental in clarifying the catalytic mechanisms of 2OGX enzymes. nih.govsemanticscholar.org The generally accepted mechanism for these enzymes involves several steps: 2OG binds to the Fe(II) ion in the enzyme's active site, followed by the binding of the primary substrate. This allows for the binding of molecular oxygen, which leads to the oxidative decarboxylation of 2OG, forming succinate, CO₂, and a highly reactive Fe(IV)-oxo (ferryl) intermediate. nih.govmdpi.com This potent ferryl species is responsible for oxidizing (typically by hydroxylating) the substrate. nih.govmdpi.com

By using 2OG derivatives, researchers can dissect this process. Structural studies, such as X-ray crystallography, can reveal precisely how these analogs bind within the enzyme's active site. nih.govrsc.org This information helps explain the functional differences observed, such as why some derivatives compete with 2OG and inhibit the enzyme, while others are able to replace 2OG and act as alternative cosubstrates. rsc.orgsemanticscholar.org

These mechanistic insights are critical. Understanding the structural basis for the selective inhibition or enhancement of different 2OGXs allows for the rational design of more potent and specific small-molecule drugs. libis.benih.gov The use of these derivatives as mechanistic probes informs on the delicate balance between catalysis and inhibition, paving the way for targeted therapeutic interventions. nih.govrsc.org

Research Methodologies and Analytical Techniques

Quantitative Analysis of Dimethyl 2-oxoglutarate and Related Metabolites

Accurate quantification of DM-2OG and associated metabolites like 2-oxoglutarate is fundamental to understanding its metabolic fate and effects. This is achieved through a suite of powerful analytical methods.

Chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone for separating and quantifying DM-2OG and related compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) methods have been developed for the quantification of 2-oxoglutarate. researchgate.netmdpi.com One such method allows for the determination of 2-oxoglutarate even in the presence of interfering compounds like citrate and isocitrate by using a diode array detector. researchgate.net For more sensitive and specific analyses, Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants are widely employed. dovepress.comrsc.org

Anion-exchange chromatography coupled with tandem mass spectrometry (IC-MS/MS) has been effectively used to measure metabolites, including 2-oxoglutarate, in cell culture studies, such as those involving muscle pericytes. nih.govresearchgate.netnih.gov This technique is part of broader metabolic profiling to assess the impact of DM-2OG supplementation on cellular metabolism. nih.govresearchgate.net

Researchers have also utilized LC-MS/MS with a pentafluorophenylpropyl (PFPP) column for the simultaneous measurement of numerous primary metabolites, including 2-oxoglutarate, from tissue homogenates. lcms.cz Another approach for analyzing polar metabolites involves an ion pairing strategy on specialized columns, which has been applied to lung tissue and blood samples from animal models. aai.org

Table 1: Overview of Chromatographic Methods for 2-Oxoglutarate Analysis

| Method | Column/Stationary Phase | Matrix | Key Findings/Application | Citations |

|---|---|---|---|---|

| HPLC with Diode Array Detector | Ion-Exclusion | Standard mixtures, Cyanobacteria | Quantification of 2-oxoglutarate in the presence of citrate and isocitrate. researchgate.net | researchgate.net |

| Anion-Exchange Chromatography-Mass Spectrometry (IC-MS/MS) | Anion-Exchange | Muscle Pericytes | Assessment of metabolic status following DM-2OG treatment. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| LC-MS/MS | Pentafluorophenylpropyl (PFPP) | Mouse Liver and Heart Tissues | Simultaneous quantification of 97 primary metabolites, including 2-oxoglutarate. lcms.cz | lcms.cz |

| LC-MS with Ion Pairing | Waters Atlantis T3 | Mouse Lung Tissue, Blood | Analysis of polar metabolites in studies of SARS-CoV-2 infection. aai.org | aai.org |

| Electrospray LC-MS | Synergi Hydro | Cancer Cell Lines | Determination of intracellular levels of 2-oxoglutarate and related analogs. dovepress.com | dovepress.com |

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of DM-2OG's metabolic product, 2-oxoglutarate. It is almost always used in conjunction with a chromatographic separation step (LC-MS). The triple quadrupole mass spectrometer is frequently used, often operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. lcms.czfrontiersin.org This technique allows for the precise quantification of target metabolites by selecting for a specific precursor ion and a corresponding product ion, which minimizes interference from other molecules in the sample. frontiersin.org The optimization of MRM transitions for each metabolite is a critical step in method development. lcms.cz High-resolution mass spectrometry is also used to confirm the identity of novel fluorescent products derived from 2-oxoglutarate in biological samples. rsc.org

The electrochemical behavior of this compound has been systematically investigated using a glassy carbon electrode. nih.govsigmaaldrich.combocsci.comscientificlabs.co.uk These studies employ techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV). nih.govchemicalbook.com

The research demonstrates that the electrochemical reduction of DM-2OG is an irreversible and diffusion-controlled process. nih.gov The mechanism is pH-dependent; at a pH below 3.0 or above 7.0, a single reduction peak is observed, whereas two peaks appear in the pH range of 3.0 to 8.0, indicating consecutive charge transfer reactions. nih.gov Through differential pulse voltammetry, it was determined that the reduction mechanism involves one electron and one proton. nih.gov The observed electrochemical waves are attributed to the hydroxylation of the keto group in DM-2OG to produce dimethyl-2-hydroxyglutarate. nih.gov

Table 2: Summary of Electrochemical Findings for this compound

| Technique | Electrode | Key Observation | Proposed Mechanism | Citations |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon | Irreversible, diffusion-controlled reduction. nih.gov | Hydroxylation of the keto group. nih.gov | nih.govchemicalbook.com |

| Square Wave Voltammetry (SWV) | Glassy Carbon | pH-dependent peak behavior. nih.gov | 1-electron, 1-proton process. nih.gov | nih.govchemicalbook.com |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon | Allowed determination of the number of electrons and protons transferred. nih.gov | Cascade mechanism with consecutive charge transfers at intermediate pH. nih.gov | nih.govchemicalbook.com |

Spectrometric Approaches (e.g., Mass Spectrometry)

In Vivo and In Vitro Experimental Models

To elucidate the biological functions and metabolic impact of this compound, researchers utilize a variety of cell-based and whole-organism models.

In vitro cell culture systems are invaluable for dissecting the molecular mechanisms of DM-2OG action. As a cell-permeable analog, it is frequently used to increase intracellular levels of 2-oxoglutarate. rsc.org

Studies have used muscle pericytes (MPs) isolated from diabetic patients to show that DM-2OG can improve redox balance and mitochondrial function. nih.govresearchgate.netnih.gov In cultured human cells, DM-2OG has been shown to inhibit starvation-induced autophagy. medchemexpress.com In Jurkat cells, a human T-lymphocyte line, DM-2OG was able to restore intracellular glutamate and other tricarboxylic acid (TCA) cycle intermediates that were depleted under specific stress conditions. researchgate.net Various cancer cell lines, such as HCT116, have been treated with DM-2OG's parent compound and its analogs to study effects on hypoxia-inducible factor-1α (HIF-1α). dovepress.comnih.gov Furthermore, A549 lung cells engineered to express the human ACE2 receptor have been used as an in vitro model for SARS-CoV-2, investigating how metabolic modulation via related compounds affects the host response. aai.org

Table 3: Examples of Cell Culture Models in this compound Research

| Cell Line/System | Organism | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| Muscle Pericytes (MPs) | Human | Diabetes, Metabolism | DM-2OG improved redox balance and mitochondrial function in cells from diabetic donors. nih.govresearchgate.net | nih.govresearchgate.netnih.gov |

| Jurkat Cells | Human | Metabolism, Leukemia | DM-2OG restored TCA cycle intermediates in glutamine-depleted cells. researchgate.net | researchgate.net |

| HeLa Cells | Human | Metabolite Quantification | Used to validate a fluorometric quantification method for 2-oxoglutarate after DM-2OG treatment. rsc.org | rsc.org |

| HCT116, NLF | Human | Cancer Biology | Studied the effect of 2-oxoglutarate analogs on HIF-1α stability. dovepress.comnih.gov | dovepress.comnih.gov |

| A549-hACE2 | Human | Virology (SARS-CoV-2) | Investigated metabolic reprogramming as a host defense mechanism. aai.org | aai.org |

Animal models, primarily mice, are essential for studying the systemic effects of DM-2OG in various pathological conditions. In a mouse model of pressure overload-induced cardiomyopathy, intraperitoneally administered DM-2OG was found to decrease maladaptive autophagy and ameliorate pathological heart remodeling, ventricular hypertrophy, and fibrosis. chemicalbook.commedchemexpress.com

To investigate the role of related compounds in cancer, nude mice bearing HCT116 tumor xenografts have been utilized. nih.gov These studies assess the impact of modulating 2-oxoglutarate-dependent pathways on tumor growth in vivo. nih.gov In the context of infectious diseases, the K18-hACE2 transgenic mouse model, which is highly susceptible to SARS-CoV-2, has been instrumental in showing that metabolic reprogramming via inhibition of 2-oxoglutarate-dependent dioxygenases can protect against lethal infection. aai.org

Cell Culture Systems for Metabolic and Functional Studies

Molecular and Cellular Assays

The cellular effects of this compound are investigated using a variety of molecular and cellular assays to elucidate its role in metabolism, redox signaling, and cell function.

Assessment of Metabolic Status (e.g., Extracellular Flux Analysis)

The metabolic influence of DM-2OG is frequently assessed using extracellular flux analyzers, such as the Seahorse XFp analyzer. nih.gov This technology allows for real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. nih.gov

In studies involving muscle pericytes isolated from diabetic patients (D-MPs), which exhibit mitochondrial dysfunction and suppressed glycolytic activity, treatment with DM-2OG was shown to improve mitochondrial function. nih.govnih.govresearchgate.net This was evidenced by increases in basal respiration, ATP-linked OCR, and maximal respiration. nih.gov However, DM-2OG supplementation did not significantly affect the suppressed glycolytic activity in these cells. nih.govnih.govbocsci.com In some cell types, the addition of membrane-permeant dimethyl-2-oxoglutarate can stimulate an instant increase in respiration. bocsci.com The assessment of metabolic status can also involve anion-exchange chromatography-mass spectrometry (IC-MS/MS) to measure intracellular levels of metabolic intermediates. nih.govresearchgate.net

Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blotting)

Quantitative reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting are standard techniques used to analyze the effects of DM-2OG on gene and protein expression. nih.govnih.govresearchgate.net For instance, in diabetic muscle pericytes, treatment with DM-2OG (1 mM for 16 hours) was observed to restore the messenger RNA (mRNA) levels of the glucose transporter GLUT1. nih.govmedchemexpress.com However, this change was not reflected at the protein level as measured by Western blotting. nih.gov In the same study, DM-2OG had no significant effect on the expression of lactate dehydrogenase A (LDHA) at either the mRNA or protein level. nih.gov

Western blot analysis is also used to assess the levels of other key proteins. For example, in studies of insulin secretion, immunoblotting confirmed the suppression of the mitochondrial 2-oxoglutarate carrier (OGC) protein, which subsequently inhibited cellular responses to DM-2OG. nih.gov Furthermore, immunoblots have been used to analyze the abundance of hypoxia-inducible factor-1α (HIF-1α) protein in response to treatment with 2-oxoglutarate analogs. dovepress.comnih.gov

Functional Cell Assays (e.g., Proliferation, Differentiation, Angiogenesis)

To understand the functional consequences of DM-2OG treatment, various in vitro cell assays are employed.

Proliferation: The rate of cell proliferation can be assessed to determine the cytostatic or cytotoxic effects of the compound. In one study, DM-2OG supplementation had a significant inhibitory effect on the proliferation of non-diabetic muscle pericytes but did not affect the already reduced proliferation rate of diabetic pericytes. nih.gov

Differentiation: Myogenic differentiation assays are used to evaluate the propensity of muscle progenitor cells to form mature muscle cells. Research has shown that while diabetic pericytes have a lower tendency to differentiate, treatment with DM-2OG did not reverse this effect. nih.govnih.gov

Angiogenesis: The formation of new blood vessels is modeled in vitro using co-culture angiogenesis assays. nih.govresearchgate.net In a model using pericytes and endothelial cells, DM-2OG was found to exert a positive effect on their interaction, enhancing the formation of vascular networks, irrespective of the diabetic status of the pericyte donor. nih.govnih.govresearchgate.netbocsci.com

Insulin Secretion: In pancreatic islet cell lines, DM-2OG is used as a plasma membrane-permeable secretagogue to stimulate insulin release, providing a tool to study the downstream pathways of nutrient-stimulated insulin secretion. nih.gov

Table 1: Summary of Research Findings from Molecular and Cellular Assays of this compound

| Assay Type | Technique | Key Finding | Cell Type | Citation |

|---|---|---|---|---|

| Metabolic Status | Extracellular Flux Analysis (Seahorse) | Improves mitochondrial respiration (OCR) but does not affect glycolysis (ECAR). | Diabetic Muscle Pericytes | nih.govnih.gov |

| Redox Status | H₂O₂ buffering assays, 8-OHdG measurement | Improves redox balance and reduces markers of oxidative DNA damage. | Diabetic Muscle Pericytes | nih.gov |

| Gene Expression | RT-PCR | Restores GLUT1 mRNA levels. No effect on LDHA mRNA. | Diabetic Muscle Pericytes | nih.gov |

| Protein Expression | Western Blotting | No change in GLUT1 or LDHA protein levels. | Diabetic Muscle Pericytes | nih.gov |

| Functional - Proliferation | Proliferation Assay | Inhibits proliferation in non-diabetic cells; no effect on diabetic cells. | Muscle Pericytes | nih.gov |

| Functional - Differentiation | Myogenic Differentiation Assay | No significant effect on differentiation. | Muscle Pericytes | nih.govnih.gov |

| Functional - Angiogenesis | Co-culture Angiogenesis Assay | Enhances pericyte-endothelial cell interaction. | Pericytes, Endothelial Cells | nih.govnih.gov |

Structural and Kinetic Studies of Enzyme Interactions

Understanding how this compound and related analogs interact with enzymes at a molecular level is crucial for interpreting their biological activities and for the rational design of new chemical probes or therapeutic agents.

Crystallographic Analyses of Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of enzyme-ligand complexes at atomic resolution. Such analyses provide precise information on the binding mode of a ligand, like a 2-oxoglutarate derivative, within the enzyme's active site. This is particularly relevant for the large family of Fe(II) and 2-oxoglutarate-dependent oxygenases, which feature a conserved structural motif known as the double-stranded β-helix (DSBH) fold and a highly conserved iron-coordinating facial triad, typically composed of two histidine residues and one aspartate or glutamate residue (HXD/E). researchgate.netacs.org

Crystallographic studies have been successfully used to visualize how 2-OG derivatives bind to these enzymes. For example, the crystal structure of human Aspartyl/Asparaginyl beta-hydroxylase (AspH), a 2-OG oxygenase, has been solved in a complex with a substrate peptide and the analog 4,4-dimethyl-2-oxoglutarate (PDB ID: 6YYY). rcsb.org These structural data reveal how subtle changes to the 2-oxoglutarate scaffold can significantly alter whether the compound acts as a substrate to support catalysis or as an inhibitor that competes with the natural cosubstrate, 2-OG. rcsb.org By comparing crystal structures of different enzymes, such as FIH and AspH, complexed with various 2-OG derivatives, researchers can gain insights into the structural basis for selective inhibition or enhancement of enzyme activity. nih.gov

Enzyme Kinetics for Catalytic Efficiency and Substrate Specificity

This compound is a cell-permeable derivative of 2-oxoglutarate, which is a crucial co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent oxygenases (2-OGDDs) and a substrate for other enzymes like isocitrate dehydrogenase (IDH). medchemexpress.commtu.eduresearchgate.net Once inside the cell, it is processed by esterases into 2-oxoglutarate, which then participates in enzymatic reactions. nih.gov Kinetic studies are therefore essential to understand how 2-OG and its derivatives interact with these enzymes, influencing their catalytic efficiency and substrate specificity.

Research has focused on characterizing the kinetic parameters (K_m and k_cat) and inhibition constants (IC₅₀) for various enzymes with 2-OG and its synthetic analogs. This helps in understanding the enzyme's affinity for its substrate and its catalytic turnover rate. For instance, studies on human 2-OGDDs, such as Aspartate/asparagine-β-hydroxylase (AspH) and Factor-Inhibiting Hypoxia-Inducible Factor (FIH), have explored how modifications to the 2-OG structure affect enzyme activity. nih.gov

In one study, various 2-OG derivatives were tested as cosubstrates or inhibitors of AspH and FIH. nih.gov It was found that 3-methyl-2OG could efficiently act as a cosubstrate for both enzymes, while 4,4-dimethyl-2OG was a selective and potent inhibitor of AspH, with no significant effect on FIH activity. nih.gov This highlights how subtle structural changes can dramatically alter the interaction with the enzyme's active site. Similarly, kinetic analyses of oncogenic variants of IDH1 and IDH2 have shown that they can utilize certain 2-OG derivatives, like 3-methyl-2OG, as substrates with efficiency comparable to or even greater than 2-OG itself. nih.gov

These kinetic assessments are often performed using techniques like mass spectrometry (MS) to monitor the conversion of substrate to product over time. nih.govsemanticscholar.org The data from these assays are critical for developing selective inhibitors or probes for specific enzymes involved in major cellular processes. nih.govfrontiersin.org

| Enzyme | 2-OG Derivative | Kinetic Parameter | Value | Observation |

|---|---|---|---|---|

| Aspartate/asparagine-β-hydroxylase (AspH) | 3-methyl-2OG | Cosubstrate Activity | High | Efficiently replaces 2-oxoglutarate as a cosubstrate. nih.govsemanticscholar.org |

| Aspartate/asparagine-β-hydroxylase (AspH) | 4,4-dimethyl-2OG | IC₅₀ | ~0.4 µM | Acts as a selective and potent inhibitor. nih.gov |

| Factor-Inhibiting HIF (FIH) | 4,4-dimethyl-2OG | Inhibition | No significant inhibition | Demonstrates high selectivity of the inhibitor for AspH over FIH. nih.gov |

| Factor-Inhibiting HIF (FIH) | 3-methyl-2OG | Cosubstrate Activity | High | Efficiently replaces 2-oxoglutarate as a cosubstrate. nih.gov |

| Isocitrate Dehydrogenase 1 (IDH1) R132H mutant | 3-methyl-2OG | Substrate Activity | Efficient | Acts as an efficient substrate for this oncogenic enzyme variant. nih.gov |

| Isocitrate Dehydrogenase 2 (IDH2) R140Q mutant | 3-methyl-2OG | Substrate Activity | Efficient | Acts as an efficient substrate for this oncogenic enzyme variant. nih.gov |

Biosensors for In Vivo Metabolite Dynamics (e.g., FRET-based)

To monitor the real-time dynamics of intracellular 2-oxoglutarate, researchers have developed genetically encoded biosensors, particularly those based on Förster Resonance Energy Transfer (FRET). nih.govasm.orgresearchgate.net These biosensors allow for the measurement of 2-OG concentration changes within living cells in response to various stimuli. nih.govjst.go.jp

FRET-based biosensors for 2-OG are typically constructed by fusing two fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), to a sensory protein domain that specifically binds 2-OG and undergoes a conformational change upon binding. nih.govasm.org This conformational change alters the distance or orientation between CFP (the donor) and YFP (the acceptor), leading to a change in the FRET efficiency, which can be measured as a ratio of YFP to CFP fluorescence. nih.govjst.go.jp

Several bacterial proteins have been employed as the sensory domain, including the PII protein from cyanobacteria and the GAF domain of the NifA protein from Azotobacter vinelandii. nih.govasm.orgjst.go.jp For instance, a biosensor using the Anabaena PII protein shows an inverse relationship between the FRET ratio and 2-OG levels in the physiological range of 0.01–10 mM. nih.gov Another design uses the NtcA protein, where 2-OG binding induces a conformational change that increases the FRET ratio. nih.gov

This compound is frequently used in these studies to validate the biosensor's response in vivo. nih.govjst.go.jp As a cell-permeable analog, it can be added to the cell culture medium, after which it enters the cells and is hydrolyzed to 2-OG, causing a detectable change in the FRET signal. nih.govjst.go.jp For example, adding 10 mM of this compound to E. coli or Anabaena cells expressing these biosensors resulted in a significant and immediate change in the FRET ratio, confirming that the sensors respond specifically to fluctuations in intracellular 2-OG. nih.gov These tools have been instrumental in studying how 2-OG levels change in response to nitrogen and carbon availability. nih.gov In mammalian cells, such as 3T3-L1 preadipocytes, a NifA-based FRET sensor was used to measure nuclear 2-OG concentrations, showing a dose-dependent decrease in the FRET ratio upon treatment with this compound. jst.go.jp

| Biosensor Name/Core Component | Sensing Mechanism | Organism/Cell Type Tested | Key Finding with this compound |

|---|---|---|---|

| F-mT_PII (Anabaena PII protein) | 2-OG binding disrupts interaction between PII and PipX, altering FRET. nih.gov | Anabaena sp. PCC 7120 | Addition of 10 mM this compound induced a significant increase in the FRET ratio, demonstrating in vivo response. nih.gov |

| F-mT-NtcA (NtcA protein) | 2-OG binding induces a conformational change in NtcA, increasing FRET. nih.gov | Escherichia coli | Addition of 10 mM this compound to carbon-starved cells caused a significant increase in the FRET ratio. nih.gov |

| NifA-FRET-NLS (NifA GAF domain) | 2-OG binding to the GAF domain of NifA protein causes a conformational change. jst.go.jp | Mammalian 3T3-L1 preadipocytes | Treatment with this compound (up to 40 mM) elicited time- and dose-dependent changes in the FRET ratio, proving its function as a nuclear α-KG sensor. jst.go.jp |

Future Directions and Emerging Research Avenues

Elucidation of Novel Biological Roles and Regulatory Networks

While the role of 2-oxoglutarate (2-OG) at the intersection of carbon and nitrogen metabolism is well-established, its derivative, Dimethyl 2-oxoglutarate (DMKG), is emerging as a crucial signaling molecule with regulatory functions that extend beyond central metabolism. nih.gov As a cell-permeable analog, DMKG provides a valuable tool to probe the intracellular effects of 2-OG. Research has shown that DMKG can influence major signaling pathways, including the regulation of cyclic AMP (cAMP) synthesis in Escherichia coli, highlighting its role as a signaling metabolite that reflects the cell's nutritional status. nih.gov

Future research is focused on uncovering the full extent of the regulatory networks governed by 2-OG, and by extension, the experimental utility of DMKG. This includes identifying novel protein targets that bind 2-OG and understanding how these interactions modulate cellular processes. The PII protein in E. coli, which binds both 2-OG and ATP, serves as a prime example of how this metabolite can influence protein structure and function, thereby altering downstream signaling. nih.gov The exploration of similar 2-OG-sensing proteins in eukaryotes is a key area of investigation. Furthermore, researchers are keen to understand how fluctuations in intracellular 2-OG levels, which can be mimicked by the addition of DMKG, are integrated with other metabolic signals to orchestrate complex cellular responses.

Development of Targeted Modulators for Therapeutic Intervention

The central role of 2-oxoglutarate and its dependent enzymes in pathophysiology has spurred the development of targeted modulators for therapeutic purposes. DMKG itself is being investigated for its therapeutic potential. For instance, it has been shown to inhibit autophagy in a manner dependent on the enzymes IDH1, IDH2, and ACLY in human cells and can prevent starvation-induced autophagy in mice. medchemexpress.com This suggests a potential therapeutic application in conditions characterized by maladaptive autophagy, such as certain cardiomyopathies. medchemexpress.com

A significant area of research is the development of small molecule inhibitors and activators of 2-oxoglutarate-dependent dioxygenases (2-OGDDs), a large family of enzymes involved in diverse processes including epigenetic regulation and the hypoxia response. acs.org Dysregulation of these enzymes is implicated in cancer, and thus, modulators of their activity are of great interest. For example, inhibition of the 2-oxoglutarate dehydrogenase (OGDH) complex, which converts 2-OG to succinyl-CoA, is being explored as a cancer treatment strategy. e-century.us Conversely, DMKG has been shown to inhibit the HIF prolyl hydroxylase domain-containing protein (PHD2), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in tumor progression. plos.org This highlights the complex and sometimes opposing roles that modulating 2-OG pathways can have, necessitating the development of highly specific modulators.

| Investigational Compound | Target/Mechanism | Potential Therapeutic Application | Research Findings |

| This compound (DMKG) | Inhibits maladaptive autophagy. medchemexpress.com | Pressure overload-induced cardiomyopathy. medchemexpress.com | Ameliorates pathological remodeling and ventricular hypertrophy in mice. medchemexpress.com |

| This compound (DMKG) | Inhibits HIF prolyl hydroxylase domain-containing protein (PHD2). plos.org | Investigational tool for studying the PHD2-HIF-1α pathway in tumor biology. plos.org | Transiently stabilizes HIF-1α under normoxic conditions. plos.org |

| OGDH inhibitors | Inhibit 2-oxoglutarate dehydrogenase complex. e-century.us | Cancer therapy. e-century.us | Can promote ROS production and cancer cell death. e-century.us |

Exploration of this compound in Neurobiology and Other Systems

The influence of this compound is being increasingly studied in the context of neurobiology and other complex physiological systems. Its precursor, 2-oxoglutarate, has demonstrated neuroprotective effects in experimental models of ischemia. nih.gov Studies have shown that treatment with 2-OG can attenuate neuronal death and reactive astrogliosis in the hippocampus following ischemic events. nih.gov Given DMKG's cell permeability, it presents a promising tool to further investigate these neuroprotective mechanisms and to explore its potential in mitigating neurodegenerative processes, which are often linked to impaired cellular metabolism. researchgate.net

Beyond the nervous system, DMKG has shown significant effects in the context of vascular complications associated with diabetes. In muscle pericytes from individuals with diabetes, which exhibit mitochondrial dysfunction and oxidative stress, DMKG supplementation improved redox balance and mitochondrial function. nih.govnih.gov Interestingly, it also enhanced the interaction between pericytes and endothelial cells, a crucial process for maintaining vascular stability. researchgate.netnih.gov These findings suggest a potential role for DMKG in preventing or slowing the progression of vasculopathy in diabetic patients. researchgate.netnih.gov Further research is needed to elucidate the precise mechanisms underlying these effects and to explore the therapeutic potential of DMKG in a broader range of diseases characterized by mitochondrial dysfunction and oxidative stress.

Advanced Methodological Development for In Situ Monitoring of Metabolite Dynamics

Understanding the precise spatiotemporal dynamics of metabolites like 2-oxoglutarate is critical for deciphering their roles in cellular regulation. However, conventional analytical methods often require cell lysis, which prevents real-time monitoring of metabolite fluctuations within living cells. researchgate.net To address this limitation, there is a growing focus on the development of advanced methodologies for in situ monitoring.

One promising approach is the creation of genetically encoded Förster resonance energy transfer (FRET)-based biosensors. researchgate.net Researchers have successfully developed a FRET sensor for 2-OG using the PII protein, which exhibits high specificity for 2-OG. researchgate.net This allows for the real-time quantification and live-cell imaging of 2-OG concentrations, providing unprecedented insights into its dynamic changes in response to various stimuli. researchgate.net Further development of such biosensors, potentially with improved sensitivity and targeting to specific subcellular compartments, will be invaluable.

In addition to biosensors, advanced spectroscopic techniques are being refined for on-line analysis of cellular metabolism. whiterose.ac.uk Techniques like cavity-enhanced Raman spectroscopy (CERS) and Fourier-transform infrared (FTIR) spectroscopy are being employed for the real-time, non-invasive monitoring of multiple metabolic variables simultaneously. whiterose.ac.uk These methods can be applied to both the liquid culture medium and the headspace gases of bioreactors, offering a comprehensive view of metabolic activity. whiterose.ac.uk The continued advancement of these analytical technologies will be instrumental in building a more complete understanding of the intricate roles of this compound and its precursor in cellular function.

Q & A

Basic Research Questions

Q. How can researchers investigate the role of dimethyl 2-oxoglutarate in the tricarboxylic acid (TCA) cycle?

- Methodology : Use isotopic labeling (e.g., ¹³C-DMKG) to trace carbon flux through the TCA cycle. Gas chromatography-mass spectrometry (GC-MS) can quantify labeled intermediates like citrate, succinate, and malate to assess metabolic activity. Mitochondrial respiration assays (e.g., oxygen consumption rates with 2-oxoglutarate as a substrate) further validate functional roles .